molecular formula C26H20ClF4N5O3S B2914242 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 394214-78-9

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No. B2914242
CAS RN: 394214-78-9
M. Wt: 593.98
InChI Key: KZRVWAVUTWAYSP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C26H20ClF4N5O3S and its molecular weight is 593.98. The purity is usually 95%.
BenchChem offers high-quality N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide is part of a broader class of compounds involved in the development and synthesis of various heterocyclic and fluorinated compounds. Research in this area focuses on creating derivatives with potential biological activities and understanding their chemical properties. For example, studies have explored the synthesis of novel triazole compounds containing a thioamide group, highlighting their potential for antifungal and plant growth regulating activities (Li Fa-qian et al., 2005). Similarly, the synthesis of 1,4-disubstituted 1,2,3-triazoles has been investigated for their PPARalpha and PPARdelta agonist effects, indicating their potential in metabolic disease treatment (C. Ciocoiu et al., 2010).

Photoreactions and Photochemistry

The compound's framework also opens avenues for studying photoreactions, important for understanding the photochemical stability and degradation pathways of pharmaceuticals and chemicals under environmental conditions. Research on similar structures, such as flutamide, has revealed how different solvents impact photodegradation pathways, offering insights into how structural analogs might behave under similar conditions (Y. Watanabe et al., 2015).

Biological Activities and Potential Therapeutic Uses

Compounds with this chemical backbone have been explored for various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. For instance, derivatives have shown significant anti-inflammatory activity, suggesting potential therapeutic applications for inflammatory conditions (K. Sunder & Jayapal Maleraju, 2013). Moreover, the synthesis of thiazole derivatives as anticancer agents emphasizes the importance of such chemical frameworks in developing new oncological treatments (A. Evren et al., 2019).

properties

IUPAC Name

N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClF4N5O3S/c27-20-11-6-16(26(29,30)31)12-21(20)33-24(38)15-40-25-35-34-22(36(25)18-9-7-17(28)8-10-18)13-32-23(37)14-39-19-4-2-1-3-5-19/h1-12H,13-15H2,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZRVWAVUTWAYSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC=C(C=C3)F)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClF4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((4-(4-fluorophenyl)-5-((2-phenoxyacetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide

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